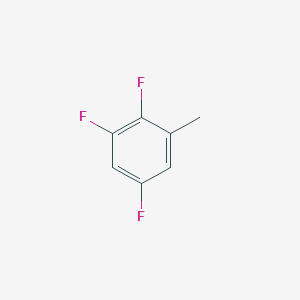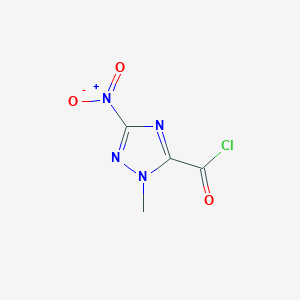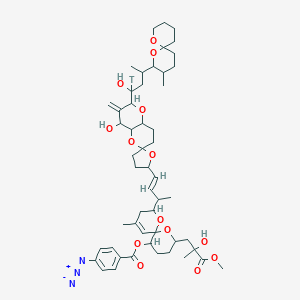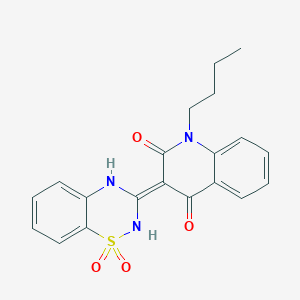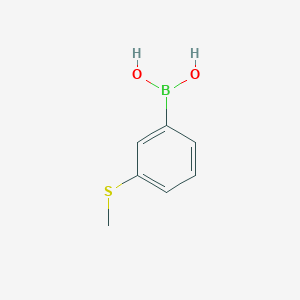
3-(Methylthio)phenylboronic acid
Overview
Description
3-(Methylthio)phenylboronic acid is a compound that belongs to the family of phenylboronic acids, which are known for their wide range of applications in organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into the behavior and properties of related phenylboronic acids and their derivatives.
Synthesis Analysis
The synthesis of phenylboronic acids typically involves organoboronic intermediates and can be achieved through various methods, including direct coupling reactions. For instance, the synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid was achieved through a multi-step reaction starting with 4-bromophenylacetic acid . Similarly, 3,5-Bis(perfluorodecyl)phenylboronic acid was synthesized via the direct coupling of perfluorodecyl iodide with 1,3-diiodobenzene . These examples suggest that the synthesis of this compound could potentially be carried out through analogous coupling reactions involving methylthio and phenylboronic acid precursors.
Molecular Structure Analysis
Phenylboronic acids exhibit interesting structural features, such as the ability to form chelate rings with polyols and the influence of substituents on molecular conformation . The introduction of different substituents can significantly affect the acidity and crystal structure of these compounds. For example, the introduction of a trifluoromethoxy group influences the acidity and crystal structure of phenylboronic acids, with the ortho isomer being the least acidic . This suggests that the methylthio substituent in this compound would also impact its molecular structure and properties.
Chemical Reactions Analysis
Phenylboronic acids are versatile reagents in organic synthesis, participating in various chemical reactions. They can mediate condensation reactions, as seen with phenylboronic acid facilitating the triple condensation of phloroglucinol with unsaturated carbonyl compounds . Additionally, ortho-substituents on phenylboronic acids can play a crucial role in catalytic processes, such as the dehydrative amidation between carboxylic acids and amines . These insights indicate that this compound could also be involved in similar chemical transformations, with its methylthio group potentially influencing the reaction outcomes.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acids are influenced by their molecular structures and substituents. For example, the electron-withdrawing effect of perfluorodecyl groups in 3,5-Bis(perfluorodecyl)phenylboronic acid enhances its catalytic activity in amide condensation reactions . The mass spectrometric behavior of phenylthio-substituted compounds provides insights into their fragmentation patterns, which could be relevant for the analysis of this compound . Furthermore, the study of molecular electrostatic potential and frontier molecular orbitals can provide valuable information about the reactivity and interaction potential of phenylboronic acids .
Scientific Research Applications
Catalyst in Synthesis
3-(Methylthio)phenylboronic acid is used as a catalyst in organic synthesis. For instance, it is employed in the efficient synthesis of tetrahydrobenzo[b]pyrans, demonstrating advantages such as operational simplicity, shorter reaction times, higher yields, and minimal environmental pollution (Nemouchi et al., 2012).
Synthesis of Biologically Active Compounds
It plays a role in the synthesis of biologically active compounds. A study described the synthesis of highly biologically active bisbenzoxaboroles and their phenylboronic acids analogs using this compound (Adamczyk-Woźniak et al., 2013).
Drug Delivery Systems
Phenylboronic acid derivatives, including this compound, are extensively used in glucose-responsive drug delivery systems. They have been implemented in the construction of systems for insulin delivery using nanogels, micelles, vesicles, and mesoporous silica nanoparticles (Ma & Shi, 2014).
Carbohydrate Chemistry
This compound finds applications in carbohydrate chemistry, particularly in the synthesis of specifically substituted or oxidized sugar derivatives (Ferrier, 1972).
Fabrication of Stimuli-Responsive Nanomaterials
Phenylboronic acid-containing nanomaterials, including those derived from this compound, are used in biomedical engineering for their unique stimuli-responsive characteristics. These materials can exhibit additional morphology-related effects (Hasegawa et al., 2015).
Advanced Bio-Applications
The compound is utilized in the development of phenylboronic acid-decorated polymeric nanomaterials for diagnostic and therapeutic applications. Its unique chemistry enables the formation of reversible complexes with polyols, aiding in drug delivery and biosensing (Lan & Guo, 2019).
Electride as Electrode for Chemical Reactions
It has been used in electrochemical reactions, such as the hydroxylation of arylboronic acids, demonstrating a new application for C12A7 electride as an electrode (Li et al., 2012).
Tumor Targeting and Penetration
This compound-decorated nanoparticles have been developed for enhanced tumor targeting and penetration, showing potential in tumor-targeted drug delivery (Wang et al., 2016).
Chemical Modification and Structural Studies
The compound is also subject to chemical modification and structural studies to understand its properties better and enhance its applications in various fields, including antimicrobial activity and structural elucidation of saccharides (Adamczyk-Woźniak et al., 2021).
Targeted Drug Delivery
It has been used to synthesize functionalized polymeric micelles for targeted drug delivery to specific cell types, such as HepG2 cells, indicating its potential in cancer therapy (Zhang et al., 2013).
Safety and Hazards
The safety data sheet for 3-(Methylthio)phenylboronic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .
Future Directions
While specific future directions for 3-(Methylthio)phenylboronic acid are not mentioned in the retrieved papers, boronic acids and their derivatives have been gaining interest in medicinal chemistry . The introduction of the boronic acid group to bioactive molecules has been found to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that further studies with boronic acids, including this compound, could lead to the development of new promising drugs .
Mechanism of Action
Target of Action
The primary target of 3-(Methylthio)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (this compound in this case) transfers an organic group to a transition metal, such as palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the Suzuki-Miyaura cross-coupling reaction .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
As a boronic acid, it is known to be soluble in most polar organic solvents . This solubility can impact its bioavailability, as it can influence how well the compound is absorbed and distributed within a system.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, which can be used in various applications in organic synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be stable under normal conditions . It should be handled in a well-ventilated place to avoid formation of dust and aerosols . Additionally, the compound should be kept away from sources of ignition due to the risk of fire caused by electrostatic discharge steam .
properties
IUPAC Name |
(3-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2S/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVPOLHSKGEXIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)SC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370272 | |
| Record name | 3-(Methylthio)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128312-11-8 | |
| Record name | 3-(Methylthio)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methylthio)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


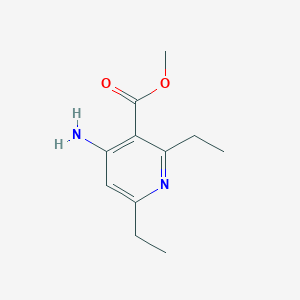
![2-[[2-[[1-[2-[[2-[[2-[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B137193.png)
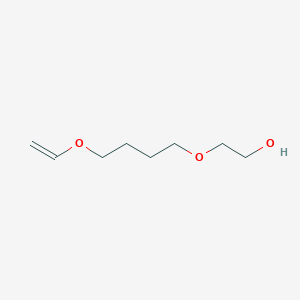
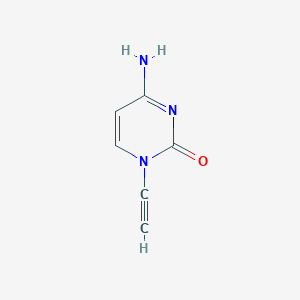
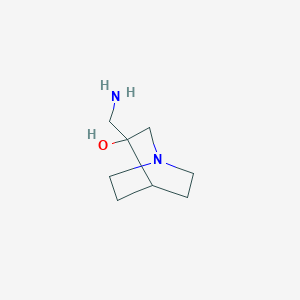
![3H-Imidazo[4,5-b]pyridin-2-amine](/img/structure/B137202.png)
